2-(4-chlorophenyl)-1-(5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)ethan-1-one
CAS No.: 2640951-67-1
Cat. No.: VC11832621
Molecular Formula: C19H19ClN6O
Molecular Weight: 382.8 g/mol
* For research use only. Not for human or veterinary use.
![2-(4-chlorophenyl)-1-(5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)ethan-1-one - 2640951-67-1](/images/structure/VC11832621.png)
Specification
CAS No. | 2640951-67-1 |
---|---|
Molecular Formula | C19H19ClN6O |
Molecular Weight | 382.8 g/mol |
IUPAC Name | 2-(4-chlorophenyl)-1-[2-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]ethanone |
Standard InChI | InChI=1S/C19H19ClN6O/c20-16-3-1-13(2-4-16)7-19(27)25-10-14-8-24(9-15(14)11-25)18-6-5-17-22-21-12-26(17)23-18/h1-6,12,14-15H,7-11H2 |
Standard InChI Key | JKWUAHVFHLTUOZ-UHFFFAOYSA-N |
SMILES | C1C2CN(CC2CN1C3=NN4C=NN=C4C=C3)C(=O)CC5=CC=C(C=C5)Cl |
Canonical SMILES | C1C2CN(CC2CN1C3=NN4C=NN=C4C=C3)C(=O)CC5=CC=C(C=C5)Cl |
Introduction
2-(4-Chlorophenyl)-1-(5-{124triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)ethan-1-one is a complex organic molecule that has garnered significant attention in the scientific community due to its potential biological activities and applications in medicinal chemistry. This compound features a multi-ring structure, including a chlorophenyl group and a triazolo-pyridazine moiety, which are crucial for its pharmacological properties.
Synthesis Methods
The synthesis of 2-(4-chlorophenyl)-1-(5-{ triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)ethan-1-one typically involves several key steps, often requiring specific conditions such as temperature control, solvent choice, and reaction time optimization to achieve high yields and purity levels. Analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the structure of the synthesized compound.
Chemical Reactions and Mechanism of Action
This compound can undergo various chemical reactions typical for organic molecules with functional groups such as ketones and heterocycles. Reagents commonly used include potassium permanganate for oxidation and bases like sodium hydroxide for substitution reactions. The mechanism of action likely involves interactions with biological targets such as enzymes or receptors, where the triazole ring may mimic natural substrates or cofactors in biochemical reactions.
Potential Applications
The potential applications of 2-(4-chlorophenyl)-1-(5-{ triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)ethan-1-one span several fields, particularly in medicinal chemistry due to its structural features suggesting bioactivity.
Table: Chemical Reactions and Mechanism
Reaction Type | Reagents | Conditions |
---|---|---|
Oxidation | Potassium permanganate | Controlled temperature, specific solvents |
Substitution | Sodium hydroxide | Optimized reaction time |
Research Findings
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Biological Activity: The compound's mechanism of action involves interactions with biological targets such as enzymes or receptors, potentially inhibiting their activity or altering their function.
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Structural Features: The presence of a triazole ring may enhance its potential as a therapeutic agent by mimicking natural substrates or cofactors in biochemical reactions.
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